

Check Availability & Pricing

# NCD38: A Technical Deep Dive into a Novel KDM1A/LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

NCD38 is a potent and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers. Developed by a team led by T. Suzuki at Kyoto University, NCD38 was designed based on the concept of direct delivery of a phenylcyclopropylamine pharmacophore to the KDM1A active site. Preclinical studies have demonstrated its efficacy in inducing differentiation, inhibiting proliferation, and promoting apoptosis in cancer cells, particularly in glioblastoma, triplenegative breast cancer, and leukemia. This document provides a comprehensive technical overview of NCD38, including its discovery, mechanism of action, preclinical data, and detailed experimental protocols. As of October 2025, there is no publicly available information on NCD38 entering clinical trials.

### **Discovery and Development**

**NCD38** was developed by a research group at Kyoto University, led by T. Suzuki. The design of **NCD38** is based on a novel strategy of directly delivering the pharmacophore trans-2-phenylcyclopropylamine (PCPA), a known but non-selective MAO and LSD1 inhibitor, to the active site of KDM1A. This approach aimed to enhance both the potency and selectivity of LSD1 inhibition. The chemical structure of **NCD38** facilitates its specific interaction with the KDM1A active site, leading to irreversible inactivation of the enzyme.



#### Chemical Structure:

 Systematic Name: (2S)-6-[[(4-aminobutyl)amino]carbonyl]-N'-[(1R,2S)-2-phenylcyclopropyl]-L-lysinamide

Molecular Formula: C37H37N5O3[1]

Molecular Weight: 680.16 g/mol [1]

#### **Mechanism of Action**

**NCD38** functions as a selective and irreversible inhibitor of KDM1A (LSD1). KDM1A is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates monoand di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription. By inhibiting KDM1A, **NCD38** leads to an increase in global H3K4me2 levels, which in turn alters gene expression, leading to anti-tumor effects.

The primary mechanism involves the covalent modification of the FAD cofactor within the KDM1A active site by the phenylcyclopropylamine moiety of **NCD38**. This irreversible binding inactivates the demethylase activity of the enzyme.

## **Signaling Pathways**

The inhibition of KDM1A by **NCD38** impacts several critical signaling pathways involved in cancer progression.





Click to download full resolution via product page

Key signaling pathways modulated by **NCD38**-mediated KDM1A inhibition include:

• Wnt/β-catenin Pathway: KDM1A is known to regulate the Wnt/β-catenin pathway. Inhibition by **NCD38** can lead to the suppression of this pathway, which is often hyperactivated in cancer.



- Notch Signaling: The Notch pathway, crucial for stem cell maintenance, is also influenced by KDM1A activity. NCD38 can disrupt Notch signaling, promoting the differentiation of cancer stem cells.
- HIF-1α Pathway: KDM1A stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α). By inhibiting KDM1A, **NCD38** can lead to the degradation of HIF-1α, thereby suppressing hypoxia-driven tumor progression and angiogenesis.
- JAK/STAT3 Pathway: In triple-negative breast cancer, KDM1A inhibition has been shown to downregulate the JAK/STAT3 signaling pathway, reducing cancer stemness.



Click to download full resolution via product page

#### **Preclinical Data**

NCD38 has demonstrated significant anti-cancer activity in a variety of preclinical models.

### **In Vitro Efficacy**



The half-maximal inhibitory concentration (IC50) of **NCD38** has been determined in various cancer cell lines.

| Cell Line            | Cancer Type                      | IC50 (μM) | Reference |
|----------------------|----------------------------------|-----------|-----------|
| Ovarian Cancer Cells | Ovarian Cancer                   | ~3        | [1]       |
| -                    | Triple-Negative Breast<br>Cancer | 0.59      | [2][3]    |

Note: A comprehensive table of IC50 values across a wider range of cell lines is not yet publicly available.

## **In Vivo Efficacy**

Glioblastoma (GBM): In orthotopic xenograft models of human glioblastoma, **NCD38** has been shown to cross the blood-brain barrier and significantly inhibit tumor growth. When used in combination with the standard-of-care chemotherapeutic agent temozolomide (TMZ), **NCD38** enhances its efficacy and prolongs survival in mouse models.

Triple-Negative Breast Cancer (TNBC): In patient-derived xenograft (PDX) models of TNBC, **NCD38** treatment resulted in a significant reduction in tumor growth. This effect is associated with a decrease in the cancer stem cell population and downregulation of the JAK/STAT3 pathway.

Leukemia: **NCD38** has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) cell lines. This is evidenced by the increased expression of the myeloid differentiation marker CD11b. In vivo studies have demonstrated that **NCD38** can eradicate primary MDS-related leukemia cells.[4]

# Experimental Protocols Cell Viability Assay (MTT Assay)





Click to download full resolution via product page



- Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma cells, MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
- Treatment: Treat the cells with various concentrations of **NCD38** (e.g., 0.1, 0.5, 1, 3, 5, 10  $\mu$ M) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only).
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

### **Western Blot Analysis**





Click to download full resolution via product page



- Cell Treatment and Lysis: Treat cells with **NCD38** (e.g., 3 μM) for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30  $\mu g$  of protein per lane on a 4-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against KDM1A (e.g., 1:1000 dilution) and H3K4me2 (e.g., 1:1000 dilution). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

# CUT&Tag-seq (Cleavage Under Targets and Tagmentation)





Click to download full resolution via product page



- Cell Treatment and Nuclei Isolation: Treat cells with NCD38 (e.g., 3 μM) for 48 hours.
   Harvest cells and isolate nuclei using a hypotonic lysis buffer.
- Nuclei Binding: Bind the isolated nuclei to activated Concanavalin A magnetic beads.
- Antibody Incubation: Incubate the nuclei-bead complexes with a primary antibody specific for the target of interest (e.g., H3K4me2) overnight at 4°C.
- Secondary Antibody and pA-Tn5 Incubation: Wash and incubate with a secondary antibody, followed by incubation with a protein A-Tn5 transposome fusion protein.
- Tagmentation: Activate the Tn5 transposase by adding magnesium chloride to fragment the DNA and ligate sequencing adapters at antibody-bound sites.
- DNA Purification and Library Preparation: Purify the tagmented DNA and amplify the library by PCR using indexed primers.
- Sequencing and Data Analysis: Sequence the libraries on a next-generation sequencing platform and analyze the data to identify regions of enrichment.

### **Orthotopic Glioblastoma Xenograft Model**





Click to download full resolution via product page

- Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) engineered to express luciferase.
- Intracranial Injection: Anesthetize immunodeficient mice (e.g., nude or SCID) and stereotactically inject 1x10^5 to 5x10^5 cells into the striatum or cerebral cortex.[7][8]
- Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) once or twice a week.



- Treatment: Once tumors are established (detectable by BLI), randomize mice into treatment groups: vehicle control, **NCD38** alone (e.g., 10-20 mg/kg, intraperitoneal injection, daily), temozolomide (TMZ) alone, and the combination of **NCD38** and TMZ.
- Endpoint Analysis: Monitor animal survival and body weight. At the end of the study, harvest brains for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

#### **Conclusion and Future Directions**

**NCD38** is a promising preclinical candidate for cancer therapy, demonstrating potent and selective inhibition of KDM1A. Its ability to modulate key oncogenic signaling pathways and induce anti-tumor effects in various cancer models highlights its therapeutic potential. Further preclinical studies are warranted to establish a more comprehensive efficacy and safety profile, including detailed pharmacokinetic and pharmacodynamic studies. The lack of information on clinical trials suggests that **NCD38** is still in the early stages of drug development. Future research should focus on optimizing its therapeutic index, identifying predictive biomarkers for patient stratification, and exploring its potential in combination with other targeted therapies and immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological inhibition of KDM1A/LSD1 enhances estrogen receptor beta-mediated tumor suppression in ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. m.youtube.com [m.youtube.com]



- 6. m.youtube.com [m.youtube.com]
- 7. Targeting Pivotal Hallmarks of Cancer for Enhanced Therapeutic Strategies in Triple-Negative Breast Cancer Treatment—In Vitro, In Vivo and Clinical Trials Literature Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NCD38: A Technical Deep Dive into a Novel KDM1A/LSD1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#the-discovery-and-development-of-ncd38]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com